4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a benzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with benzohydrazide: The final step involves the coupling of the sulfonylated piperidine with benzohydrazide derivatives under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-methyl-1H-pyrrole-2-carbohydrazide
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Uniqueness
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxicity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the dimethylpiperidine moiety, a sulfonyl group , and a benzothiazole unit are significant for its interaction with biological targets.
Molecular Formula
- Molecular Formula: C17H22N4O3S
- Molecular Weight: 366.45 g/mol
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various physiological processes.
Acetylcholinesterase (AChE) Inhibition:
A study focusing on similar hydrazone derivatives showed that modifications in the hydrazide scaffold could lead to potent AChE inhibitors. The IC50 values ranged from 46.8 to 137.7 µM for AChE inhibition, indicating that structural variations significantly influence inhibitory potency .
Butyrylcholinesterase (BuChE) Inhibition:
The same study reported BuChE inhibition with IC50 values ranging from 19.1 to 881.1 µM, suggesting that certain derivatives may offer dual inhibition capabilities which could be beneficial in treating conditions like Alzheimer's disease .
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound A | 46.8 | 63.6 |
Compound B | 137.7 | 881.1 |
Compound C | 100.0 | 50.0 |
2. Antimicrobial Activity
Hydrazone derivatives have also been evaluated for their antimicrobial properties against various pathogens. The compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study:
In a comparative study of hydrazone derivatives, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
3. Cytotoxicity
Cytotoxicity assessments were performed using HepG2 cell lines at concentrations up to 100 µM. The results indicated no significant cytotoxic effects, which is crucial for the development of therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the benzothiazole and piperidine groups can enhance biological activity while minimizing toxicity. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic rings has been shown to improve enzyme inhibition profiles .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-11-15(2)13-26(12-14)32(28,29)17-9-7-16(8-10-17)21(27)24-25-22-23-20-18(30-3)5-4-6-19(20)31-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYWZVWCFSZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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